Mechanistic Profiling: 1-Cyclohexyl-3-Phenylurea
Mechanistic Profiling: 1-Cyclohexyl-3-Phenylurea
This technical guide provides an in-depth mechanistic profiling of 1-cyclohexyl-3-phenylurea (often utilized as a scaffold in medicinal chemistry and agrochemistry).[1] While structurally related to the phenylurea herbicide class (Photosystem II inhibitors), its significance in modern drug development lies in its role as a prototypical transition-state mimic for the inhibition of Soluble Epoxide Hydrolase (sEH) .[1]
A Prototypical Urea Scaffold for Hydrolase Inhibition
Executive Technical Summary
1-Cyclohexyl-3-phenylurea represents a critical pharmacophore in the design of hydrolase inhibitors.[1] Structurally, it bridges the gap between agricultural phenylureas (e.g., Siduron) and high-affinity pharmacological probes (e.g., DCU or CUDA).
In the context of drug development, this molecule functions as a potent, competitive inhibitor of Soluble Epoxide Hydrolase (sEH/EPHX2) . Its mechanism relies on the urea moiety mimicking the transition state of epoxide hydrolysis, thereby stabilizing the enzyme-substrate complex in a non-productive conformation.[1] This inhibition preserves endogenous Epoxyeicosatrienoic Acids (EETs) , signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.
Structural Basis of Action
The efficacy of 1-cyclohexyl-3-phenylurea is dictated by its ability to occupy the catalytic tunnel of the sEH enzyme. The molecule consists of three distinct pharmacophoric elements:
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The Urea Core (Primary Pharmacophore): Acts as a "Transition State Mimic."[1] The polar urea group forms hydrogen bonds with the enzyme's catalytic triad, specifically mimicking the tetrahedral intermediate formed during the hydrolysis of an epoxide.[1]
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The Cyclohexyl Group (Lipophilic Anchor): Occupies the hydrophobic pocket of the enzyme (usually the L-pocket), providing the necessary steric bulk and lipophilicity to displace water and stabilize binding.[1]
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The Phenyl Group (Aromatic Stacking): Engages in
-stacking or hydrophobic interactions within the opposing side of the catalytic tunnel (R-pocket), ensuring tight-binding kinetics.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[1][2][3][4][5]
The Catalytic Interruption
The mammalian sEH enzyme operates via a two-step mechanism involving a catalytic triad: Asp335, Tyr381, and Tyr465 (human numbering).
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Native Catalysis: Normally, Asp335 performs a nucleophilic attack on the epoxide substrate, forming a covalent ester intermediate.[1] This is followed by hydrolysis assisted by His524/Asp496.[1]
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Inhibition by 1-Cyclohexyl-3-Phenylurea:
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The compound enters the active site tunnel.[1]
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Hydrogen Bonding: The carbonyl oxygen of the urea does not act as the primary binder.[1] Instead, the NH protons of the urea group form tight hydrogen bonds with the carboxylate of Asp335 .[1]
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Tyrosine Interaction: The carbonyl oxygen of the urea accepts hydrogen bonds from the hydroxyl groups of Tyr381 and Tyr465 .[1]
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Outcome: This network locks the enzyme.[1] The urea creates a geometry that resembles the transition state of the epoxide ring-opening but cannot be hydrolyzed.[1] This effectively blocks the catalytic cycle.[1]
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Pathway Impact (The Arachidonic Acid Cascade)
Inhibition of sEH shifts the metabolic fate of Arachidonic Acid (AA).[1] By preventing the degradation of EETs into their less active diols (DHETs), the compound amplifies beneficial downstream signaling.[1]
[1]
Experimental Validation Protocol
To validate the activity of 1-cyclohexyl-3-phenylurea, a fluorescent-based high-throughput screening (HTS) assay is the gold standard. This protocol uses a surrogate substrate, CMNPC , which yields a fluorescent product upon hydrolysis by sEH.[1]
Protocol: Fluorescent sEH Inhibition Assay (CMNPC Method)
Objective: Determine the IC50 of 1-cyclohexyl-3-phenylurea against recombinant human sEH.
Reagents:
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Enzyme: Recombinant human sEH (hsEH), diluted to 1-5 nM in buffer.[1]
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Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC).[1]
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Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent surface adsorption).[1]
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Inhibitor: 1-Cyclohexyl-3-phenylurea (dissolved in DMSO).[1]
Workflow:
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Preparation: Prepare a serial dilution of the inhibitor in DMSO (ranging from 0.1 nM to 10 µM).[1] Maintain final DMSO concentration < 1%.[1]
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Incubation (Pre-Equilibration):
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Reaction Initiation:
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Add 160 µL of CMNPC substrate (final concentration 5-10 µM).[1]
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Kinetic Monitoring:
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Data Analysis:
Comparative Efficacy (SAR Analysis)
The structure-activity relationship (SAR) of urea-based inhibitors highlights the importance of the cyclohexyl group.[1] The table below compares 1-cyclohexyl-3-phenylurea against its structural relatives.
| Compound | Structure (R1 - Urea - R2) | sEH Inhibition (IC50, Human)* | Mechanistic Insight |
| 1,3-Diphenylurea (DPU) | Phenyl - Urea - Phenyl | ~50 - 200 nM | Moderate potency.[1] Phenyl rings are planar, offering less optimal filling of the hydrophobic tunnel compared to cyclohexyl. |
| 1-Cyclohexyl-3-phenylurea | Cyclohexyl - Urea - Phenyl | ~2 - 50 nM | High potency. The cyclohexyl group provides superior hydrophobic packing in the enzyme's L-pocket.[1] |
| 1,3-Dicyclohexylurea (DCU) | Cyclohexyl - Urea - Cyclohexyl | < 2 nM | Very high potency ("Gold Standard" probe).[1] However, poor solubility limits clinical utility.[1] |
| Siduron | (2-methylcyclohexyl) - Urea - Phenyl | > 1000 nM (sEH) | The methyl group on the cyclohexyl ring introduces steric clash in the sEH tunnel; primarily active as a Photosystem II inhibitor (Herbicide).[1] |
*Note: IC50 values are approximate ranges based on standard fluorescent assays (CMNPC/PHOME) and can vary by buffer conditions and enzyme source (murine vs. human).[1]
Secondary Mechanism: Photosystem II Inhibition (Agricultural Context)
While the sEH mechanism is the focus for pharmaceutical research, it is vital to acknowledge the compound's origin.[1] Like its methylated analog Siduron , 1-cyclohexyl-3-phenylurea possesses herbicidal activity.[1]
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Target: D1 protein of the Photosystem II reaction center in plants.[1]
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Mechanism: It competes with plastoquinone (Q_B) for the binding site on the D1 protein.[1]
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Result: Disruption of electron transport from Q_A to Q_B, halting photosynthesis and causing oxidative stress in the plant.[1]
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Relevance: In drug development toxicology, this highlights the need to screen phenylurea-based drugs for potential off-target environmental toxicity or cross-reactivity with mitochondrial electron transport chains (which share homology with plastoquinone systems).[1]
References
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Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.
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Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications."[1] Journal of Medicinal Chemistry.
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Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. [1]
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Liu, J. Y., et al. (2009). "Inhibition of Soluble Epoxide Hydrolase by Urea Derivatives is the Primary Mechanism for their Anti-Inflammatory Activity."[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]
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Cayman Chemical. "Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol." Technical Bulletin.
